molecular formula C9H5Cl2F3O3 B1407772 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid CAS No. 1706430-35-4

3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid

Cat. No. B1407772
M. Wt: 289.03 g/mol
InChI Key: XQRFKCKDLDTDIX-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid, also known as DCTPA, is a chemical compound with the molecular formula C9H5Cl2F3O3 and a molecular weight of 289.04 g/mol . It is widely used in various scientific experiments.


Molecular Structure Analysis

The IUPAC name for this compound is 2-(3,4-dichloro-5-(trifluoromethoxy)phenyl)acetic acid . The InChI code provides a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is ambient .

Scientific Research Applications

Plant Growth Regulation

  • Plant Growth-Regulating Activity : Research indicates that chloro-substituted phenylacetic acids, including variants similar to 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid, exhibit significant plant growth-regulating activity. This was observed in various tests, such as the wheat cylinder and pea segment tests, where these compounds demonstrated varying degrees of effectiveness in influencing plant growth (Pybus, Wain, & Wightman, 1959).

Herbicidal Activity

  • Selective Herbicidal Properties : Some derivatives of phenylacetic acids, closely related to 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid, have been identified as having selective herbicidal activities. They are effective in controlling specific weeds, demonstrating the influence of chlorine atom positioning on their biological activity (Pybus, Wain, & Wightman, 1958).

Electrochemical Studies

  • Electrocatalytic Oxidation : Research involving the electrocatalytic oxidation of compounds structurally similar to 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid has been conducted. This includes studies on the oxidation of 3,4-dihydroxyphenylacetic acid at modified electrodes, indicating potential applications in analytical chemistry (Wang, Li, Shi, Li, & Gu, 2001).

Antimicrobial and Antioxidant Properties

  • Derivatives with Biological Activity : Derivatives of phenylacetic acid, like 3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid, have been studied for their antimicrobial and antioxidant properties. For instance, Curvularia lunata culture studies have yielded compounds with no significant antimicrobial and antioxidant activity, highlighting the complex biological interactions of these compounds (Varma, Fatope, Marwah, Deadman, & Al-Rawahi, 2006).

Chemical Synthesis and Applications

Environmental and Analytical Applications

  • Environmental Degradation Studies : The degradation behavior of similar chlorophenoxyacetic acids in the environment has been studied, providing insights into the environmental impact and breakdown processes of these compounds (Pignatello, 1992).

properties

IUPAC Name

2-[3,4-dichloro-5-(trifluoromethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2F3O3/c10-5-1-4(3-7(15)16)2-6(8(5)11)17-9(12,13)14/h1-2H,3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRFKCKDLDTDIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)(F)F)Cl)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-5-(trifluoromethoxy)phenylacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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